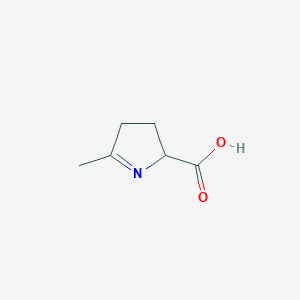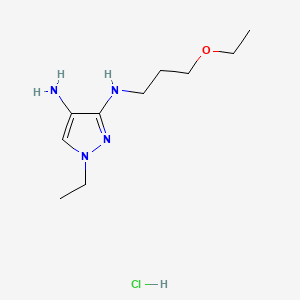
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom at the third position of the pyrazole ring, and an ethyl group attached to the nitrogen atom at the first position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-3,4-diaminopyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The ethoxypropyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N~3~-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine can be compared with other similar pyrazole derivatives, such as:
N-(3-ethoxypropyl)-2-nitroaniline: Another compound with an ethoxypropyl group, but with different functional groups attached to the pyrazole ring.
N-(3-ethoxypropyl)-3,4-dimethylbenzamide: A benzamide derivative with an ethoxypropyl group, showing different chemical and biological properties.
N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide: An acrylamide derivative with an ethoxypropyl group, used in different research applications.
The uniqueness of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
1431968-07-8 |
|---|---|
Molekularformel |
C10H21ClN4O |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
3-N-(3-ethoxypropyl)-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H20N4O.ClH/c1-3-14-8-9(11)10(13-14)12-6-5-7-15-4-2;/h8H,3-7,11H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
ISCPCGLFIGVLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCCCOCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


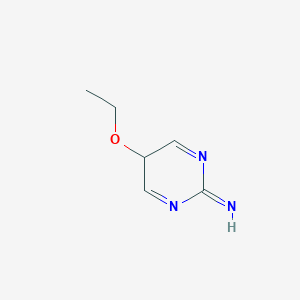
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
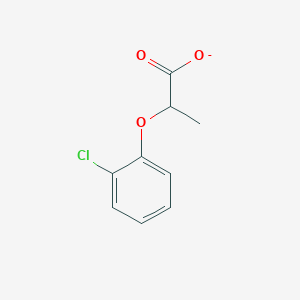
![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)

![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
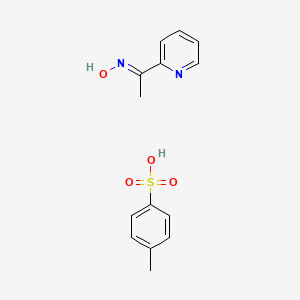

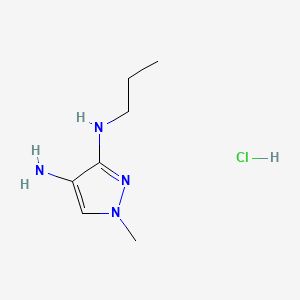
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)
